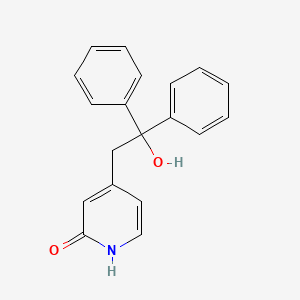
4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one is a synthetic organic compound that features a pyridinone core substituted with a hydroxy-diphenylethyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one typically involves the following steps:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as β-ketoesters and amines.
Introduction of the Hydroxy-Diphenylethyl Group: This step may involve the reaction of the pyridinone core with a suitable diphenylethyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyridinone ring can undergo reduction to form a dihydropyridine derivative.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyridine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-pyridinone: A simpler analog with known chelating properties.
2,2-Diphenylethanol: A structural analog with different biological activities.
Uniqueness
4-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one is unique due to the combination of the pyridinone core and the hydroxy-diphenylethyl group, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
16097-17-9 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
4-(2-hydroxy-2,2-diphenylethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H17NO2/c21-18-13-15(11-12-20-18)14-19(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,22H,14H2,(H,20,21) |
InChI 键 |
REPIWJUBUSBTTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC2=CC(=O)NC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















